2-[1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of isoquinoline and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can be achieved through a multi-step process. One approach involves the initial formation of the isoquinoline core via the Petasis reaction, followed by the Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into the desired isoquinoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The isoquinoline and pyridazine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Coumarin derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
2-[1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to its combination of isoquinoline and pyridazine moieties, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4/c1-11(25-17(26)5-4-16(23-25)19(20,21)22)18(27)24-7-6-12-8-14(28-2)15(29-3)9-13(12)10-24/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJGCTCRTWFOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)N3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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